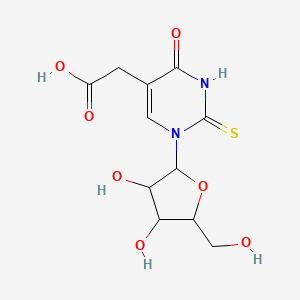
9-Benzylphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C21H16. It consists of three fused benzene rings and is structurally related to phenanthrene . Phenanthrene itself is a colorless, crystal-like solid that can also appear yellow. It finds applications in various fields, including dyes, plastics, pesticides, explosives, and drugs .
Méthodes De Préparation
The synthetic routes for 9-benzylphenanthrene involve the introduction of a benzyl group onto the phenanthrene backbone. While specific methods may vary, one common approach is the Friedel-Crafts alkylation of phenanthrene using benzyl chloride or benzyl bromide as the alkylating agent. The reaction typically occurs in the presence of Lewis acid catalysts, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) . Industrial production methods may involve similar principles but are optimized for scale and efficiency.
Analyse Des Réactions Chimiques
9-Benzylphenanthrene can undergo various reactions, including oxidation, reduction, and substitution. Some common reagents and conditions include:
Oxidation: Oxidation of the benzyl group can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the carbonyl group (if present) can lead to the corresponding alcohol.
Substitution: Substitution reactions can occur at various positions on the phenanthrene ring system.
Major products formed from these reactions depend on the specific reaction conditions and regioselectivity.
Applications De Recherche Scientifique
Chemistry: As a model compound for understanding PAH reactivity.
Biology: Investigating its effects on cellular processes.
Medicine: Exploring its pharmacological properties.
Industry: Developing new materials or catalysts.
Mécanisme D'action
The exact mechanism by which 9-benzylphenanthrene exerts its effects depends on the context (e.g., biological or chemical). It may interact with specific molecular targets or pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
While 9-benzylphenanthrene is unique due to its benzyl substituent, it shares similarities with other PAHs, such as phenanthrene, anthracene, and pyrene. These compounds have varying structures and properties, making them valuable for diverse applications.
Remember that this compound’s significance lies in its versatility and potential impact across different scientific domains.
Propriétés
Numéro CAS |
605-05-0 |
|---|---|
Formule moléculaire |
C21H16 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
9-benzylphenanthrene |
InChI |
InChI=1S/C21H16/c1-2-8-16(9-3-1)14-18-15-17-10-4-5-11-19(17)21-13-7-6-12-20(18)21/h1-13,15H,14H2 |
Clé InChI |
UVJRAORIEHWRRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Naphthalen-2-yl(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B12102546.png)


![6-[[3,5-Dihydroxy-2-methyl-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B12102565.png)

![[5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12102581.png)


![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12102589.png)




